Regioisomeric Differentiation: Synthetic Utility in HCV Inhibitor Programs
The [4,5-e] fusion isomer serves as a direct synthetic precursor in the patent-protected synthesis of highly potent HCV NS5A inhibitors, as demonstrated in WO2011091757A1 [1]. In this patent, the free base form (CAS 1319740-28-7, directly derived from the hydrochloride) is a critical reaction component in constructing the polyheterocyclic core. In contrast, the [4,5-f] isomer scaffold has no reported utility in HCV programs but is instead optimized for acetylcholinesterase inhibition [2]. This target-class divergence means that for antiviral medicinal chemistry, the [4,5-e] isomer is not merely preferred—it is the structurally required building block.
| Evidence Dimension | Synthetic utility in antiviral vs. neurodegenerative drug programs |
|---|---|
| Target Compound Data | Required intermediate for HCV NS5A inhibitor polyheterocyclic core (WO2011091757A1) |
| Comparator Or Baseline | [1,3]dioxolo[4,5-f]isoindolone derivatives: Optimized as AChE inhibitors (IC50 = 0.080-0.086 µmol/L, equipotent to donepezil) |
| Quantified Difference | Divergent target-class applicability; quantitative AChE IC50 data for [4,5-f] isomer provided for reference, no cross-target activity reported |
| Conditions | Patent synthetic route (HCV) vs. in vitro AChE inhibition assay (Ellman method) |
Why This Matters
Procurement of the wrong regioisomer for an HCV program results in a useless intermediate that cannot replicate the patented synthetic pathway.
- [1] Zhan, Z. J. WO2011091757A1 - Polyheterocyclic Compounds Highly Potent as HCV Inhibitors. World Intellectual Property Organization, 2011. View Source
- [2] Gong, Y. X. et al. Design, synthesis and biological evaluation of novel [1,3]dioxolo[4,5-f]isoindolone derivatives. Acta Pharmaceutica Sinica, 2015, 50(2), 199-204. PMID: 25975027. View Source
